molecular formula C7H7FN2O B111330 2-Amino-4-fluorobenzamide CAS No. 119023-25-5

2-Amino-4-fluorobenzamide

Cat. No. B111330
M. Wt: 154.14 g/mol
InChI Key: OAQNMGCVLKKYJF-UHFFFAOYSA-N
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Description

2-Amino-4-fluorobenzamide is a chemical compound with the molecular formula C7H7FN2O . It has a molecular weight of 154.14 . The compound is typically stored in a dark place under an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for 2-Amino-4-fluorobenzamide is 1S/C7H7FN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11) . The compound has a topological polar surface area of 69.1 Ų .


Physical And Chemical Properties Analysis

2-Amino-4-fluorobenzamide is a solid at room temperature . It has a molecular weight of 154.14 g/mol . The compound has a topological polar surface area of 69.1 Ų .

Scientific Research Applications

1. Applications in PET Imaging and Sigma Receptors

2-Amino-4-fluorobenzamide derivatives have been studied for their potential in Positron Emission Tomography (PET) imaging, specifically targeting sigma receptors. N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a derivative, showed high affinity and selectivity for sigma receptors, indicating its potential as a PET imaging ligand for studying sigma receptor distributions in various tissues and possibly in human studies. This application is significant in understanding receptor distributions in neurological and oncological conditions (Shiue et al., 1997).

2. Detection of Zn2+/Cd2+ Ions

2-Amino-4-fluorobenzamide isomers have been used as fluorescent probes for the detection of zinc and cadmium ions. These probes are valuable in environmental and biochemical studies for the selective detection and measurement of these metal ions, which is critical in environmental monitoring and understanding their biological roles (Xu et al., 2014).

3. Antitumor Properties

Certain derivatives of 2-Amino-4-fluorobenzamide, like 2-(4-amino-3-methylphenyl)benzothiazoles, have been investigated for their antitumor properties. Modifications to the 2-Amino-4-fluorobenzamide structure have led to the development of compounds with potent antitumor activities, highlighting its role in cancer research and potential therapeutic applications (Bradshaw et al., 2002).

4. Development of A2B Adenosine Receptor Antagonists

Derivatives of 2-Amino-4-fluorobenzamide have been explored in the development of A2B adenosine receptor antagonists. These antagonists are significant in various pharmacological studies, especially in understanding adenosine receptor-mediated physiological processes (Cheung et al., 2010).

5. PET Imaging of Breast Cancer

Research has also been conducted on the use of 2-Amino-4-fluorobenzamide derivatives in PET imaging for breast cancer. This highlights the compound's potential in oncological diagnostics, particularly in enhancing the detection and understanding of breast cancer (Shiue et al., 2000).

Safety And Hazards

2-Amino-4-fluorobenzamide is harmful if swallowed or inhaled . It can cause skin and eye irritation, as well as respiratory irritation . Safety precautions include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

properties

IUPAC Name

2-amino-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQNMGCVLKKYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437117
Record name 2-Amino-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-fluorobenzamide

CAS RN

119023-25-5
Record name 2-Amino-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-fluorobenzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To solution of 2-amino-4-fluorobenzoic acid (4.0 g, 25.8 mmol) in degassed DMF (50 mL) were added HOBt (4.19 g, 31 mmol), DIEA (5.4 mL, 31 mmol), EDCI (5.94 g, 31 mmol) and 2N NH3/MeOH (18 mL, 36.1 mmol). The solution was stirred at rt for 48 h, and then concentrated under reduced pressure. The residue was purified by silica gel chromatography to afford 2-amino-4-fluorobenzamide as a solid (2.89 g, 66%). 1H NMR (300 MHz, DMSO-d6) δ 6.28 (m, 1H), 6.44 (m, 1H), 6.90 (br s, 2H), 7.08 (m, 1H), 7.58 (m, 1H), 7.71 (br d, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
4.19 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5.94 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

59.23 g (0.387 mol) of benzotriazol-1-ol, 65.776 ml (0.387 mol) of N-ethyldiisopropylamine and 74.15 g (0.387 mol) of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride were added successively at room temperature to a solution of 50.0 g (0.322 mol) of 2-amino-4-fluorobenzoic acid in 600 ml of dimethylformamide. 64.46 ml (0.451 mol) of ammonia in methanol (7 mol/l) were added dropwise with stirring, and the mixture was stirred for 18 hours. Water (2 l) and concentrated sodium chloride solution (0.5 l) were added to the batch. The mixture was extracted three times with ethyl acetate (0.75 l each time). The organic phase was dried over sodium sulfate, filtered, and the solvent was subsequently stripped off in a Rotavapor. The residue was triturated with 2-methoxy-2-methylpropane (0.2 l) and ligroin (0.1 l). The crystalline precipitate was filtered off with suction and dried in a drying cabinet, giving 44.5 g of 2-amino-4-fluorobenzamide as solid. 35.85 g (0.520 mol) of sodium nitrite in 75 ml of water were added dropwise at room temperature to a suspension of 44.5 g (0.289 mol) of 2-amino-4-fluorobenzamide in 1.4 l of hydrochloric acid (25%). The mixture was stirred for 2 hours with ice-cooling. The deposited precipitate was filtered off with suction, rinsed with water and dried at 60° C. in a vacuum drying cabinet, giving 32.58 g of 7-fluoro-3H-benzo[d]-1,2,3-triazin-4-one as solid; HPLC/MS (M+H)+=166; 1H NMR (300 MHz, DMSO) δ 8.32 (dd, J=8.8, 5.7, 1H), 7.87 (dd, J=9.0, 2.5, 1H), 7.64 (td, J=8.7, 2.5, 1H).
Quantity
59.23 g
Type
reactant
Reaction Step One
Quantity
65.776 mL
Type
reactant
Reaction Step One
Quantity
74.15 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
64.46 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.5 L
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-fluorobenzamide
Reactant of Route 2
2-Amino-4-fluorobenzamide
Reactant of Route 3
2-Amino-4-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
2-Amino-4-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
2-Amino-4-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
2-Amino-4-fluorobenzamide

Citations

For This Compound
7
Citations
S Abbott, J Cloutier, K Houde, C Penney… - Synthesis, 2011 - thieme-connect.com
Triazinoquinazolinone derivatives are synthesized by cyclization of aminobenzamide-substituted triazine compounds in the presence of a proton source such as trifluoroacetic acid or …
Number of citations: 6 www.thieme-connect.com
R Cheng, T Guo, D Zhang-Negrerie, Y Du, K Zhao - Synthesis, 2013 - thieme-connect.com
A variety of 4(3H)-quinazolinones are synthesized conveniently in one pot from 2-aminobenzamides and aldehydes, via cyclization catalyzed by p-toluenesulfonic acid followed by …
Number of citations: 79 www.thieme-connect.com
M Elsocht, P Giron, L Maes, W Versées… - International Journal of …, 2021 - mdpi.com
… Method 1, from 2-amino-4-fluorobenzamide 9b (0.500 g, 3.24 mmol, 1.00 equiv.) and HC(OMe) 3 (0.390 mL, 3.57 mmol, 1.10 equiv.) in anhydrous DMF (1.62 mL). This yielded, after …
Number of citations: 5 www.mdpi.com
N OoAwA, T YOSHIDA - jlc.jst.go.jp
2956 Vol. 36 (1988) effects. Ganellin “has suggested that fixation of the conformation of the guanidine moiety and an increase in its lipophilicity may possibly enhance the H2-antagonist …
Number of citations: 0 jlc.jst.go.jp
J Tang, C Chen, T Hong, Z Zhang, C Xie, S Li - Organic Letters, 2022 - ACS Publications
… 10c and p-methoxybenzaldehyde 10h with 2-amino-5-methylbenzamide 9b, 2-amino-4-methylbenzamide 9c, 2-amino-3-methylbenzamide 9d, 2-amino-4-fluorobenzamide 9e, 2-amino-…
Number of citations: 3 pubs.acs.org
SJ Harrison, AH Hansen - orbit.dtu.dk
(57) Abstract: Thc prcsent invcntion relatcs to mcthods of labcling sugar moictics of sugar containing compounds including glycopeptides. The compounds presented in the present …
Number of citations: 2 orbit.dtu.dk
Z Wang, Y Tang - Tetrahedron, 2016 - Elsevier
A novel one-pot benign oxidative cyclization of alcohols with 2-aminobenzamides was successfully developed without catalyst to afford the quinazolinones under O 2 . This one-pot …
Number of citations: 28 www.sciencedirect.com

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